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Compound of Interest

Compound Name: C13H14BrN304

Cat. No.: B12631142

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C13H14BrN304 represents a structural space occupied by a diverse
range of potential bioactive molecules. While a specific compound with this exact formula is not
prominently featured in publicly available research, this analysis focuses on a closely related
and highly significant class of heterocyclic compounds: brominated triazolopyridine derivatives.
Triazolopyridines are a well-established scaffold in medicinal chemistry, with derivatives
showing potent activity against a range of biological targets.[1] This guide provides a
comparative analysis of structural analogs based on the triazolopyridine core, focusing on their
performance as Bromodomain-containing protein 4 (BRD4) inhibitors and adenosine receptor
antagonists, supported by experimental data and detailed protocols.

l. Triazolopyridine Analogs as BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has emerged as
a promising target for cancer therapy.[2] Several triazolopyridine derivatives have been
identified as potent BRD4 inhibitors.[2]

Performance Data

The following table summarizes the in vitro activity of a series of triazolopyridine analogs
against the first bromodomain of BRD4 (BRD4-BD1) and their anti-proliferative activity in the
MV4-11 cancer cell line.
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BRD4-BD1 MV4-11 Cell

Compound ID R Group Reference
IC50 (uM) IC50 (uM)
Not explicitly

12m 4-fluorophenyl stated, but noted  0.02 [2]

as highly potent

Not explicitly
(+)-JQ1 (reference) stated in this 0.03 [2]

reference

Note: The original research paper highlighted compound 12m as a representative compound
with superior activity to the well-known BRD4 inhibitor, (+)-JQ1. The paper describes a series
of derivatives exhibiting favorable BRD4 inhibitory activity.[2]

Structure-Activity Relationship

Molecular docking studies revealed that these triazolopyridine compounds bind to the acetyl-
lysine binding site of BRDA4's first bromodomain (BD1). A key interaction involves the formation
of a hydrogen bond with the amino acid residue Asn140.[2] The potency and selectivity of these
inhibitors are influenced by the nature of the substituent groups on the triazolopyridine core.

Pharmacokinetic Profile

A representative compound from this series, 12m, demonstrated good metabolic stability in
mouse liver microsomes and favorable oral absorption in mice, with an oral bioavailability (F) of
44.8%.[2] Such pharmacokinetic properties are crucial for the development of orally
administered drugs.

Il. Triazolopyridine Analogs as Adenosine Receptor
Antagonists

Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors
that have been implicated in various physiological processes and are targets for conditions like
Parkinson's disease.[3][4] Isomeric triazolopyridine derivatives have been synthesized and
evaluated for their ability to inhibit these receptors.
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Performance Data

The table below presents the inhibitory activity (Ki, uM) of isomeric pairs of 8-amino-[2][5]
[6]triazolo[1,5-a]pyridine-6-carboxamides and 5-amino-[2][5][6]triazolo[1,5-a]pyridine-7-
carboxamides against human Al and A2A adenosine receptors.[3]

Selectivit
Compoun Scaffold hA1 Ki hA2A Ki y Referenc
R Group
d Isomer (UM) (UM) (hAl/hA2 e
A)
8-amino-6-
Analog A carboxami Phenyl >10 0.43 > 23 [3]
de
5-amino-7-
Analog B carboxami Phenyl 0.48 0.015 0.03 [3]
de
8-amino-6-
Analog C carboxami 2-Thienyl >10 0.44 >22.7 [3]
de
5-amino-7-
Analog D carboxami 2-Thienyl 0.61 0.012 0.02 [3]
de

Structure-Activity Relationship

A comparative analysis of these isomeric pairs indicates that the position of the amino and
carboxamide groups on the pyridine ring significantly influences both potency and selectivity.[3]
The 5-amino-7-carboxamide scaffold (Analogs B and D) generally confers higher affinity for the
A2A receptor. The study concluded that the hydrogen-bond donor strength of the free amino
group is a primary determinant for A2A inhibitory activity and selectivity against the Al receptor.

[3]

Another study on a different series of 7-amino-5-oxo-[2][5][6]triazolo[1,5-a]pyridine-6-
carbonitriles identified compounds with high affinity and selectivity for the hA1 receptor. For

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39823809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789119/
https://pubmed.ncbi.nlm.nih.gov/38229757/
https://pubmed.ncbi.nlm.nih.gov/39823809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789119/
https://pubmed.ncbi.nlm.nih.gov/38229757/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/39823809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789119/
https://pubmed.ncbi.nlm.nih.gov/38229757/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

instance, a compound with a 2-thienyl substituent (4t) showed a Ki of 0.051 uM for the hA1
receptor.[7]

lll. Experimental Protocols
BRD4 Inhibition Assay (AlphaScreen)

This assay is designed to measure the inhibition of the interaction between BRD4 and
acetylated histone proteins.[8]

» Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NacCl, 0.1% BSA,
pH 7.4). Dilute BRD4 protein, biotinylated histone peptide substrate, and test compounds to
desired concentrations in the assay buffer.

e Compound Incubation: In a 384-well microplate, add the test compound solution. Then, add
the BRD4 protein and the biotinylated histone peptide.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to
allow the components to interact.

o Detection: Add streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor
beads. Incubate in the dark.

o Signal Reading: Read the plate on an AlphaScreen-capable plate reader. The signal
generated is proportional to the extent of the BRD4-histone interaction. A decrease in signal
indicates inhibition by the test compound.

Adenosine Receptor Binding Assay

This protocol is used to determine the binding affinity of test compounds to adenosine
receptors expressed in cell membranes.

e Membrane Preparation: Culture cells expressing the human adenosine receptor subtype of
interest (e.g., CHO cells). Harvest the cells and prepare cell membranes by homogenization
and centrifugation.

e Binding Reaction: In a reaction tube, add the cell membranes, a radiolabeled ligand specific
for the receptor (e.g., [3H]DPCPX for Al receptors), and the test compound at various
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concentrations.

 Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period
(e.g., 60-120 minutes) to reach equilibrium.

o Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the
bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific
binding.

o Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the
Cheng-Prusoff equation.

IV. Visualizations
Signaling Pathway of BRD4 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12631142?utm_src=pdf-body-img
https://www.benchchem.com/product/b12631142?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Triazolopyridine
https://pubmed.ncbi.nlm.nih.gov/39823809/
https://pubmed.ncbi.nlm.nih.gov/39823809/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://pubmed.ncbi.nlm.nih.gov/15149696/
https://www.researchgate.net/publication/8555978_Comparison_of_Inhibitory_Activity_of_Isomeric_Triazolopyridine_Derivatives_Towards_Adenosine_Receptor_Subtypes_or_Do_Similar_Structures_Reveal_Similar_Bioactivities
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789119/
https://pubmed.ncbi.nlm.nih.gov/38229757/
https://pubmed.ncbi.nlm.nih.gov/38229757/
https://pubmed.ncbi.nlm.nih.gov/30985956/
https://pubmed.ncbi.nlm.nih.gov/30985956/
https://bpsbioscience.com/brd4-bd2-inhibitor-screening-assay-kit
https://www.benchchem.com/product/b12631142#comparative-analysis-of-c13h14brn3o4-and-its-structural-analogs
https://www.benchchem.com/product/b12631142#comparative-analysis-of-c13h14brn3o4-and-its-structural-analogs
https://www.benchchem.com/product/b12631142#comparative-analysis-of-c13h14brn3o4-and-its-structural-analogs
https://www.benchchem.com/product/b12631142#comparative-analysis-of-c13h14brn3o4-and-its-structural-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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